molecular formula C17H22N2O6S B14443606 N-4-Butoxyphenylacetylhydroxylamine-O-sulfonate-pyridine CAS No. 77372-66-8

N-4-Butoxyphenylacetylhydroxylamine-O-sulfonate-pyridine

Cat. No.: B14443606
CAS No.: 77372-66-8
M. Wt: 382.4 g/mol
InChI Key: QCPBTFPMLVRNGB-UHFFFAOYSA-N
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Description

N-4-Butoxyphenylacetylhydroxylamine-O-sulfonate-pyridine is a complex organic compound that features a combination of functional groups, including a butoxyphenyl group, an acetylhydroxylamine moiety, and a sulfonate-pyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-4-Butoxyphenylacetylhydroxylamine-O-sulfonate-pyridine typically involves multiple steps, starting with the preparation of the butoxyphenylacetylhydroxylamine intermediate. This intermediate is then reacted with sulfonate-pyridine under specific conditions to yield the final product. Common reagents used in these reactions include hydroxylamine-O-sulfonic acid and various chlorinated azoles and azines .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as oxidative coupling of thiols and amines, which has been shown to be an efficient method for synthesizing structurally diverse sulfonamides .

Chemical Reactions Analysis

Types of Reactions

N-4-Butoxyphenylacetylhydroxylamine-O-sulfonate-pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hypervalent iodine reagents, reducing agents such as sodium borohydride, and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonate esters, while reduction can produce hydroxylamine derivatives .

Scientific Research Applications

N-4-Butoxyphenylacetylhydroxylamine-O-sulfonate-pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-4-Butoxyphenylacetylhydroxylamine-O-sulfonate-pyridine involves its interaction with specific molecular targets and pathways. The compound’s sulfonate group can act as an electrophile, facilitating reactions with nucleophiles. Additionally, the hydroxylamine moiety can participate in redox reactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hydroxylamine-O-sulfonates and sulfonamide derivatives, such as:

Uniqueness

N-4-Butoxyphenylacetylhydroxylamine-O-sulfonate-pyridine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

77372-66-8

Molecular Formula

C17H22N2O6S

Molecular Weight

382.4 g/mol

IUPAC Name

[[2-(4-butoxyphenyl)acetyl]amino] sulfate;pyridin-1-ium

InChI

InChI=1S/C12H17NO6S.C5H5N/c1-2-3-8-18-11-6-4-10(5-7-11)9-12(14)13-19-20(15,16)17;1-2-4-6-5-3-1/h4-7H,2-3,8-9H2,1H3,(H,13,14)(H,15,16,17);1-5H

InChI Key

QCPBTFPMLVRNGB-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)CC(=O)NOS(=O)(=O)[O-].C1=CC=[NH+]C=C1

Origin of Product

United States

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